molecular formula C13H11F3N4OS B2701201 [(Z)-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)amino]thiourea CAS No. 551921-76-7

[(Z)-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)amino]thiourea

Cat. No.: B2701201
CAS No.: 551921-76-7
M. Wt: 328.31
InChI Key: YCLZDTLGRFLMJO-LSCVHKIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde thiosemicarbazone, is a solid substance with a molecular weight of 328.32 . It is a derivative of thiourea, which is a planar molecule often used in organic synthesis .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H11F3N4OS/c14-13(15,16)21-11-5-3-9(4-6-11)20-7-1-2-10(20)8-18-19-12(17)22/h1-8H,(H3,17,19,22)/b18-8- . This indicates that the compound contains carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms.


Chemical Reactions Analysis

Thioureas, which this compound is a derivative of, are known to undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .

Scientific Research Applications

Antiviral, Antitubercular, and Anticancer Activities

Thiourea derivatives have been synthesized and evaluated for their antiviral, antitubercular, and anticancer activities. A series of novel thiourea compounds showed promising in vitro activity against various viruses, including HIV-1, HIV-2, HSV-1, HSV-2, and others, as well as antimycobacterial activity against Mycobacterium tuberculosis H37 Rv. These compounds also exhibited anticancer activity in cytotoxicity screening on A 549 and L 929 cell lines, indicating their potential as therapeutic agents (Çıkla, 2010).

Coordination Chemistry and Structural Properties

The coordination behavior of a novel bisthiourea tripodal ligand with transition metals has been studied, revealing diverse complex geometries. This research highlights the structural versatility of thiourea derivatives when interacting with metal ions, which is important for developing new materials and catalysts (Saad et al., 2012).

Synthesis of Heterocyclic Compounds

Thiourea derivatives have been utilized in the synthesis of various heterocyclic compounds with potential antiviral activity. These synthetic approaches demonstrate the role of thiourea derivatives in facilitating the formation of complex heterocyclic structures, which are of interest in medicinal chemistry (Attaby et al., 2006).

Herbicidal Activities

Research into thiourea derivatives has also extended into the agricultural sector, with studies on their herbicidal activities. A novel thiourea compound exhibited significant inhibitory activity against certain plant species, suggesting its potential use in weed management (Fu-b, 2014).

Photonic and Optoelectronic Applications

The nonlinear optical (NLO) properties of zinc (tris) thiourea sulfate (ZTS) crystals doped with glycine have been investigated. The study found enhancements in second harmonic generation efficiency, underscoring the importance of thiourea derivatives in the development of photonic and optoelectronic devices (Dhumane et al., 2008).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .

Properties

IUPAC Name

[(Z)-[1-[4-(trifluoromethoxy)phenyl]pyrrol-2-yl]methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N4OS/c14-13(15,16)21-11-5-3-9(4-6-11)20-7-1-2-10(20)8-18-19-12(17)22/h1-8H,(H3,17,19,22)/b18-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLZDTLGRFLMJO-LSCVHKIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=NNC(=S)N)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=C1)/C=N\NC(=S)N)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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